molecular formula C16H16O2 B13955205 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one CAS No. 917957-66-5

1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one

Cat. No.: B13955205
CAS No.: 917957-66-5
M. Wt: 240.30 g/mol
InChI Key: DFLHYYOPTQJMMR-UHFFFAOYSA-N
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Description

1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one is an organic compound with the molecular formula C15H14O2. It is a derivative of acetophenone, featuring a benzyloxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl alcohol with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Its benzyloxy group provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

917957-66-5

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-[2-(phenylmethoxymethyl)phenyl]ethanone

InChI

InChI=1S/C16H16O2/c1-13(17)16-10-6-5-9-15(16)12-18-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3

InChI Key

DFLHYYOPTQJMMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1COCC2=CC=CC=C2

Origin of Product

United States

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